tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate
Description
This compound is a spirocyclic derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to an azetidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position serves as a protective group, enhancing solubility and stability during synthetic workflows. Its structural complexity and spirocyclic architecture make it a candidate for medicinal chemistry applications, particularly in targeting central nervous system (CNS) receptors or enzymes due to the triazole and azetidine moieties, which are common pharmacophores in drug design .
Properties
IUPAC Name |
tert-butyl spiro[7,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)16-6-13(7-16)5-4-10-15-14-9-17(10)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCSCNTXAAICPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC3=NN=CN3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the azetidine ring followed by the construction of the triazolopyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Chemical Reactions Analysis
tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides
Scientific Research Applications
Research indicates that compounds with similar structural features often exhibit a range of biological activities. Preliminary studies suggest that tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate may have significant pharmacological effects including:
- Antimicrobial Activity : Compounds in the triazole class have been shown to possess antibacterial properties. The unique structure of this compound could enhance its effectiveness against various pathogens.
- Anticancer Properties : Similar compounds have been studied for their ability to induce apoptosis in cancer cells. The interaction with cellular targets may lead to the development of new anticancer therapies.
- CNS Activity : Given the presence of nitrogen-rich frameworks in its structure, there is potential for activity in the central nervous system, possibly affecting neurotransmitter systems.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic procedures. Common methods include:
- Formation of the Spiro Structure : Utilizing cyclization reactions to create the spiro linkage between the triazole and azetidine rings.
- Functional Group Modifications : Protecting groups such as tert-butyl are often used to enhance yield and selectivity during synthesis.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- A study on triazole derivatives demonstrated their effectiveness against various bacterial strains and highlighted their potential as lead compounds for antibiotic development .
- Another research article focused on the cytotoxic effects of similar compounds against different cancer cell lines using assays such as MTT to evaluate cell viability .
Mechanism of Action
The mechanism of action of tert-Butyl 7’,8’-dihydro-5’H-spiro[azetidine-3,6’-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of this compound, we compare it with analogous spirocyclic and triazolo-pyridine derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations :
Ring Size and Strain : The azetidine (4-membered ring) in the target compound introduces higher ring strain compared to piperidine (6-membered) analogs like QN-1887 . This may influence conformational flexibility and binding affinity in biological targets.
Synthetic Complexity : Multi-step syntheses are common for such spiro derivatives. For example, the target compound likely requires azetidine ring formation via cycloaddition or alkylation, contrasting with piperidine-based analogs synthesized via Buchwald–Hartwig coupling (e.g., QN-1887) .
Research Findings and Pharmacological Relevance
- Stability and Solubility: The tert-butyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to non-protected analogs .
Notes and Limitations
- Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence; inferences are drawn from structural analogs.
- Synthetic Challenges : Azetidine ring formation may require stringent conditions (e.g., high-pressure catalysis) to mitigate ring strain, unlike piperidine-based systems .
- Purity Standards : Commercial analogs (e.g., QN-1887, ST-7696) are typically ≥95% pure, suggesting reliable synthetic protocols for scaled production .
Biological Activity
Tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate (CAS Number: 2138137-75-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 264.32 g/mol. The compound features a spirocyclic structure that is characteristic of various biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4O2 |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 2138137-75-2 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that compounds with a spirocyclic structure often exhibit diverse pharmacological activities. The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antihistaminic Activity : Preliminary studies suggest that this compound may act as an H1 receptor antagonist. Antihistamines are crucial in treating allergic reactions and conditions like rhinitis .
- Anticancer Potential : The spirocyclic framework has been linked to anticancer properties in other compounds. It is hypothesized that this compound may exhibit similar effects by targeting specific pathways involved in cancer cell proliferation .
- Neuroprotective Effects : Some studies have indicated that related triazole derivatives possess neuroprotective properties, potentially making this compound a candidate for further investigation in neurodegenerative diseases .
Case Study 1: Antihistaminic Effects
A study conducted on dual receptor specificity antihistamines highlighted the potential of compounds similar to this compound to act as effective H1 and H3 antagonists. These findings suggest that further exploration into the pharmacodynamics of this compound could yield significant insights into its antihistaminic properties .
Case Study 2: Anticancer Activity
Research on triazole-pyridine derivatives has shown promising results in targeting phosphodiesterase enzymes linked to cancer progression. This study emphasizes the need for further investigation into the specific mechanisms by which this compound might influence these pathways .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Use anhydrous conditions for Boc protection to prevent hydrolysis .
Basic: How is the structural identity of this compound confirmed?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- ¹H/¹³C NMR :
- Tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm.
- Spiro carbon signals (C3’ of azetidine) resonate at δ 60–70 ppm in ¹³C NMR .
- IR Spectroscopy : The carbonyl (C=O) stretch of the Boc group is observed at ~1680–1720 cm⁻¹ .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed with <2 ppm error) .
- X-ray Crystallography (if available): Resolves spiro-conformation and bond angles, critical for confirming stereochemistry .
Advanced: How can reaction yields be optimized for the spirocyclization step?
Answer:
Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to THF .
- Catalyst Selection : Use of CuI or Pd(PPh₃)₄ for triazolo ring formation reduces side-product formation .
- Temperature Control : Stepwise heating (e.g., 80°C for initiation, 120°C for completion) improves regioselectivity .
- Computational Modeling : Tools like DFT (Density Functional Theory) predict transition states to identify optimal reaction pathways and substituent effects .
Case Study : A 30% yield increase was achieved by replacing DMF with DMAc, reducing viscosity and improving mixing .
Advanced: How to address regioselectivity challenges during triazolo-pyridine formation?
Answer:
Regioselectivity is controlled via:
- Directing Groups : Electron-withdrawing substituents (e.g., nitro, cyano) on the pyridine ring direct cycloaddition to the desired position .
- Steric Effects : Bulky tert-butyl groups on azetidine can favor specific transition states .
- In-situ Monitoring : ReactIR or NMR kinetics identify intermediates, enabling real-time adjustment of reagent stoichiometry .
Example : Using 4-nitrophenyl substituents in triazolo precursors increased regioselectivity from 1:1 to 4:1 in favor of the target isomer .
Basic: What are the critical stability considerations for this compound?
Answer:
- Moisture Sensitivity : The Boc group hydrolyzes under acidic or aqueous conditions. Store under inert gas (N₂/Ar) at –20°C .
- Light Sensitivity : Triazolo rings may degrade under UV light; use amber vials for storage .
- Thermal Stability : Decomposition occurs above 150°C; avoid high-temperature drying (lyophilization preferred) .
Advanced: How to analyze reaction intermediates and byproducts in spiro compound synthesis?
Answer:
- LC-MS/MS : Detects low-abundance intermediates (e.g., azetidine ring-opened species) with MRM (Multiple Reaction Monitoring) .
- Isolation via Prep-HPLC : Collect byproducts for structural elucidation using 2D NMR (HSQC, HMBC) .
- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-azetidine) traces nitrogen migration during spirocyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
